molecular formula C9H9BrFNO B11757577 (S)-7-Bromo-6-fluorochroman-4-amine

(S)-7-Bromo-6-fluorochroman-4-amine

Cat. No.: B11757577
M. Wt: 246.08 g/mol
InChI Key: MALSOHSOKXUZTJ-QMMMGPOBSA-N
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Description

(S)-7-Bromo-6-fluorochroman-4-amine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and fluorine atoms in the chroman ring structure enhances the compound’s reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-7-Bromo-6-fluorochroman-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chroman precursor.

    Bromination: The chroman precursor is brominated using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 7th position.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 6th position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or quinones.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium azide (NaN3) or organolithium compounds can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of chroman-4-one derivatives.

    Reduction: Formation of chroman-4-amine derivatives with reduced functional groups.

    Substitution: Formation of various substituted chroman derivatives.

Scientific Research Applications

(S)-7-Bromo-6-fluorochroman-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-7-Bromo-6-fluorochroman-4-amine involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

    (S)-7-Bromo-6-chlorochroman-4-amine: Similar structure but with a chlorine atom instead of fluorine.

    (S)-7-Bromo-6-methylchroman-4-amine: Similar structure but with a methyl group instead of fluorine.

    (S)-7-Bromo-6-hydroxychroman-4-amine: Similar structure but with a hydroxyl group instead of fluorine.

Comparison:

    Uniqueness: The presence of the fluorine atom in (S)-7-Bromo-6-fluorochroman-4-amine imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to its analogs.

    Reactivity: The fluorine atom can influence the compound’s reactivity in chemical reactions, making it distinct from other similar compounds.

    Biological Activity: The specific substitution pattern in this compound may result in different biological activities compared to its analogs, making it a valuable compound for research and development.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

(4S)-7-bromo-6-fluoro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9BrFNO/c10-6-4-9-5(3-7(6)11)8(12)1-2-13-9/h3-4,8H,1-2,12H2/t8-/m0/s1

InChI Key

MALSOHSOKXUZTJ-QMMMGPOBSA-N

Isomeric SMILES

C1COC2=CC(=C(C=C2[C@H]1N)F)Br

Canonical SMILES

C1COC2=CC(=C(C=C2C1N)F)Br

Origin of Product

United States

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